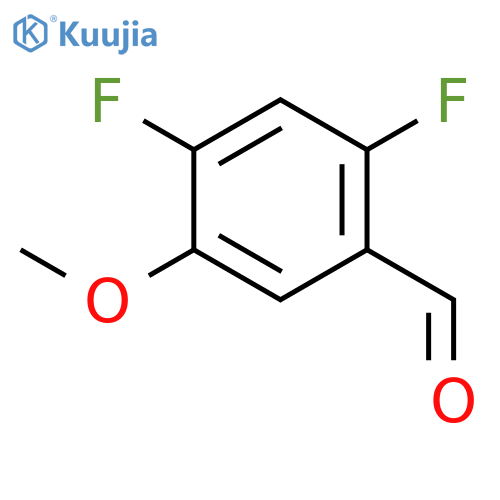Cas no 177034-25-2 (2,4-Difluoro-5-methoxybenzaldehyde)
2,4-ジフルオロ-5-メトキシベンズアルデヒドは、芳香族アルデヒドの一種であり、特に医薬品中間体や有機合成化学において重要な役割を果たします。分子内にフッ素原子とメトキシ基を有するため、高い反応性と選択性を示し、複雑な化合物の合成に有用です。フッ素の導入により、代謝安定性や脂溶性が向上し、医薬品開発における生体適合性の向上が期待されます。また、結晶性が良好で取り扱いやすく、高純度での供給が可能です。有機合成反応における多様な用途に対応できるため、研究開発分野で重宝されます。

177034-25-2 structure
商品名:2,4-Difluoro-5-methoxybenzaldehyde
CAS番号:177034-25-2
MF:C8H6F2O2
メガワット:172.128849506378
MDL:MFCD24539280
CID:1363963
2,4-Difluoro-5-methoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde, 2,4-difluoro-5-methoxy-
- Benzaldehyde,2,4-difluoro-5-methoxy
- 2,4-Difluoro-5-Methoxybenzaldehyde
- UHJQBMHEDSFVHM-UHFFFAOYSA-N
- 5341AJ
- TRA0030208
- FCH2005143
- SY027572
- 2,4-Difluoro-5-methoxybenzaldehyde
-
- MDL: MFCD24539280
- インチ: 1S/C8H6F2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3
- InChIKey: UHJQBMHEDSFVHM-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C(C(C([H])=O)=C([H])C=1OC([H])([H])[H])F
計算された属性
- せいみつぶんしりょう: 172.03400
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 163
- トポロジー分子極性表面積: 26.3
じっけんとくせい
- PSA: 26.30000
- LogP: 1.78590
2,4-Difluoro-5-methoxybenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1214660-5g |
2,4-Difluoro-5-methoxybenzaldehyde |
177034-25-2 | 95% | 5g |
$500 | 2024-07-23 | |
| eNovation Chemicals LLC | Y1041906-1g |
Benzaldehyde, 2,4-difluoro-5-methoxy- |
177034-25-2 | 95% | 1g |
$135 | 2024-06-07 | |
| Enamine | EN300-6763613-5.0g |
2,4-difluoro-5-methoxybenzaldehyde |
177034-25-2 | 95% | 5g |
$701.0 | 2023-05-05 | |
| eNovation Chemicals LLC | D372905-1g |
2,4-Difluoro-5-methoxybenzaldehyde |
177034-25-2 | 97% | 1g |
$425 | 2024-05-24 | |
| eNovation Chemicals LLC | D372905-5g |
2,4-Difluoro-5-methoxybenzaldehyde |
177034-25-2 | 97% | 5g |
$1265 | 2024-05-24 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027572-0.25g |
2,4-Difluoro-5-methoxybenzaldehyde |
177034-25-2 | >97% | 0.25g |
¥294.00 | 2024-07-09 | |
| TRC | D404140-100mg |
2,4-Difluoro-5-methoxybenzaldehyde |
177034-25-2 | 100mg |
$ 70.00 | 2022-06-05 | ||
| abcr | AB451879-1 g |
2,4-Difluoro-5-methoxybenzaldehyde, 95%; . |
177034-25-2 | 95% | 1g |
€302.60 | 2023-04-22 | |
| Enamine | EN300-6763613-0.1g |
2,4-difluoro-5-methoxybenzaldehyde |
177034-25-2 | 95% | 0.1g |
$62.0 | 2023-05-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LW290-1g |
2,4-Difluoro-5-methoxybenzaldehyde |
177034-25-2 | 97% | 1g |
1267.0CNY | 2021-07-14 |
2,4-Difluoro-5-methoxybenzaldehyde 関連文献
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915
177034-25-2 (2,4-Difluoro-5-methoxybenzaldehyde) 関連製品
- 103438-88-6(2-Fluoro-3-methoxybenzaldehyde)
- 879093-08-0(2,5-Difluoro-4-methoxybenzaldehyde)
- 149949-30-4(2,6-Difluoro-3-methoxybenzaldehyde)
- 870837-66-4(2,4-Difluoro-3-methoxybenzaldehyde)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:177034-25-2)2,4-Difluoro-5-methoxybenzaldehyde

清らかである:99%
はかる:5g
価格 ($):385.0